molecular formula C12H9Cl2NO3 B1597007 Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate CAS No. 254749-13-8

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

Cat. No. B1597007
M. Wt: 286.11 g/mol
InChI Key: ZQOOJNKPAQTMIR-UHFFFAOYSA-N
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Description



  • Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate is a chemical compound with the CAS number 254749-13-8 .

  • Its IUPAC name is ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylate .

  • The molecular formula is C12H9Cl2NO3 .

  • It has a molecular weight of 286.11 g/mol .

  • The compound is a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom in-between.

  • Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate is a valuable intermediate in organic synthesis and pharmaceutical research.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details on the synthesis of this compound in the available sources. However, it likely involves the condensation of appropriate starting materials to form the oxazole ring.





  • Molecular Structure Analysis



    • The molecular structure of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate consists of a five-membered oxazole ring with an ethyl ester group attached.

    • The IUPAC name provides information about the arrangement of atoms in the molecule.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound were not readily available in the search results.

    • Further research would be needed to explore its reactivity and potential reactions.





  • Physical And Chemical Properties Analysis



    • Purity : The compound is typically available with a purity of 98% .

    • Country of Origin : China (CN).

    • InChI Code : The InChI code provides a unique representation of the compound’s molecular structure.

    • Safety Information : Please refer to the provided MSDS for safety details.




  • Scientific Research Applications

    Amyloidogenesis Inhibition

    Research on oxazole derivatives, including Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate, has demonstrated their potential as transthyretin (TTR) amyloid fibril inhibitors. Substituents on the oxazole ring, such as the 3,5-dichlorophenyl group, significantly reduce amyloidogenesis. Modifications at the C(5) position, like ethyl or CF3 groups, enhance both the efficacy of these inhibitors and their TTR binding selectivity over other proteins in human blood (Razavi et al., 2005).

    Anticancer Evaluation

    Another study synthesized a series of novel 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one derivatives for in vitro anticancerous action against NCI-60 Human Tumor Cell Line. Among these, one compound exhibited significant activity against various cancer types, including Leukemia, Non-Small Cell Lung Cancer, and Renal Cancer, highlighting the potential of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate derivatives in cancer treatment (Kattimani et al., 2013).

    Synthetic Pathways and Chemical Properties

    The compound has also been a focus in studies exploring new synthetic methods and chemical properties of oxazole derivatives. One such study presented a straightforward route towards 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles via regiocontrolled palladium-catalyzed direct (hetero)arylation. This methodology provided efficient access to (hetero)aryloxazoles, demonstrating the versatility of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate as an intermediate for synthesizing biologically active molecules (Verrier et al., 2008).

    Future Directions



    • Future research could focus on exploring the biological activities, pharmacological potential, and synthetic modifications of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate.

    • Investigating its interactions with biological targets and potential applications in drug discovery would be valuable.




    properties

    IUPAC Name

    ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZQOOJNKPAQTMIR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(OC=N1)C2=C(C=C(C=C2)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H9Cl2NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80372318
    Record name Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80372318
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    286.11 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

    CAS RN

    254749-13-8
    Record name Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80372318
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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